

Physicochemical Properties of $\text{N}\alpha\text{-Boc-D-asparagine}$: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Boc-D-asparagine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **$\text{N}\alpha\text{-Boc-D-asparagine}$** , a key building block in peptide synthesis and various pharmaceutical applications.^[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, peptide chemistry, and materials science.

Core Physicochemical Data

$\text{N}\alpha\text{-Boc-D-asparagine}$ presents as a white crystalline powder.^[1] The following table summarizes its key quantitative physicochemical properties.

Property	Value	References
Molecular Formula	$C_9H_{16}N_2O_5$	[1] [2]
Molecular Weight	232.23 g/mol	[2]
Melting Point	165-169 °C	[2]
Appearance	White fine crystalline powder	[2]
Optical Rotation	$[\alpha]^{20}_D +6.5 \pm 2^\circ$ (c=1 in DMF)	[1]
Solubility	Soluble in Dimethylformamide (DMF). A study on the L-enantiomer, which is expected to have identical solubility, showed solubility in water, methanol, ethanol, n-propanol, isopropanol, n-butanol, isobutanol, sec-butanol, acetone, and 1,4-dioxane, with lower solubility in acetonitrile and ethyl acetate.	[2] [3] [4]
Purity	≥99% (HPLC)	[1]
Storage	2-8°C, sealed in a dry environment.	[2]

Spectroscopic Data

While specific spectral data for the D-enantiomer are not readily available in public databases, the following data for the corresponding L-enantiomer ($\text{Na-Boc-L-asparagine}$) are provided for reference. The spectral characteristics are expected to be identical, with the exception of chiroptical measurements.

^1H NMR Spectrum (Reference: $\text{Na-Boc-L-asparagine}$ in DMSO-d_6 , 399.65 MHz)[\[5\]](#)

- ~1.38 ppm (s, 9H): tert-butyl group protons

- ~2.44 ppm (m, 1H): β -CH proton
- ~2.58 ppm (m, 1H): β -CH proton
- ~4.23 ppm (m, 1H): α -CH proton
- ~6.87 ppm (d, 1H): NH of Boc group
- ~6.92 ppm & ~7.33 ppm (br s, 2H): Amide protons of the side chain
- ~12.5 ppm (br s, 1H): Carboxylic acid proton

^{13}C NMR Spectrum (Reference: $\text{Na}\text{-Boc-L-asparagine}$)[6] The exact chemical shifts can vary based on the solvent and experimental conditions. Key expected signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α - and β -carbons of the asparagine backbone, and the methyl carbons of the Boc group.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **Na-Boc-D-asparagine**.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:[7][8][9]

- Sample Preparation: A small amount of the dry **Na-Boc-D-asparagine** powder is finely ground, if necessary. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range of these two temperatures.

Optical Rotation Measurement

Principle: Chiral molecules, such as **Na-Boc-D-asparagine**, rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound.

Apparatus:

- Polarimeter
- Sodium lamp (or other monochromatic light source, typically 589 nm)
- Polarimeter cell (1 dm path length)
- Volumetric flask
- Analytical balance

Procedure:[10][11]

- Solution Preparation: An accurately weighed sample of **Na-Boc-D-asparagine** is dissolved in a known volume of a specified solvent (e.g., DMF) to a precise concentration (e.g., 1 g/100 mL).
- Instrument Calibration: The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.
- Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is measured.
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.
- Reporting: The specific rotation is reported along with the temperature, wavelength of light, and solvent used.

Solubility Determination (Gravimetric Method)

Principle: The solubility of a compound in a particular solvent at a given temperature is the maximum amount of that compound that can dissolve in a given amount of the solvent to form a saturated solution.

Apparatus:

- Vials with screw caps
- Analytical balance
- Constant temperature shaker or water bath
- Syringe filters (e.g., 0.45 μ m)

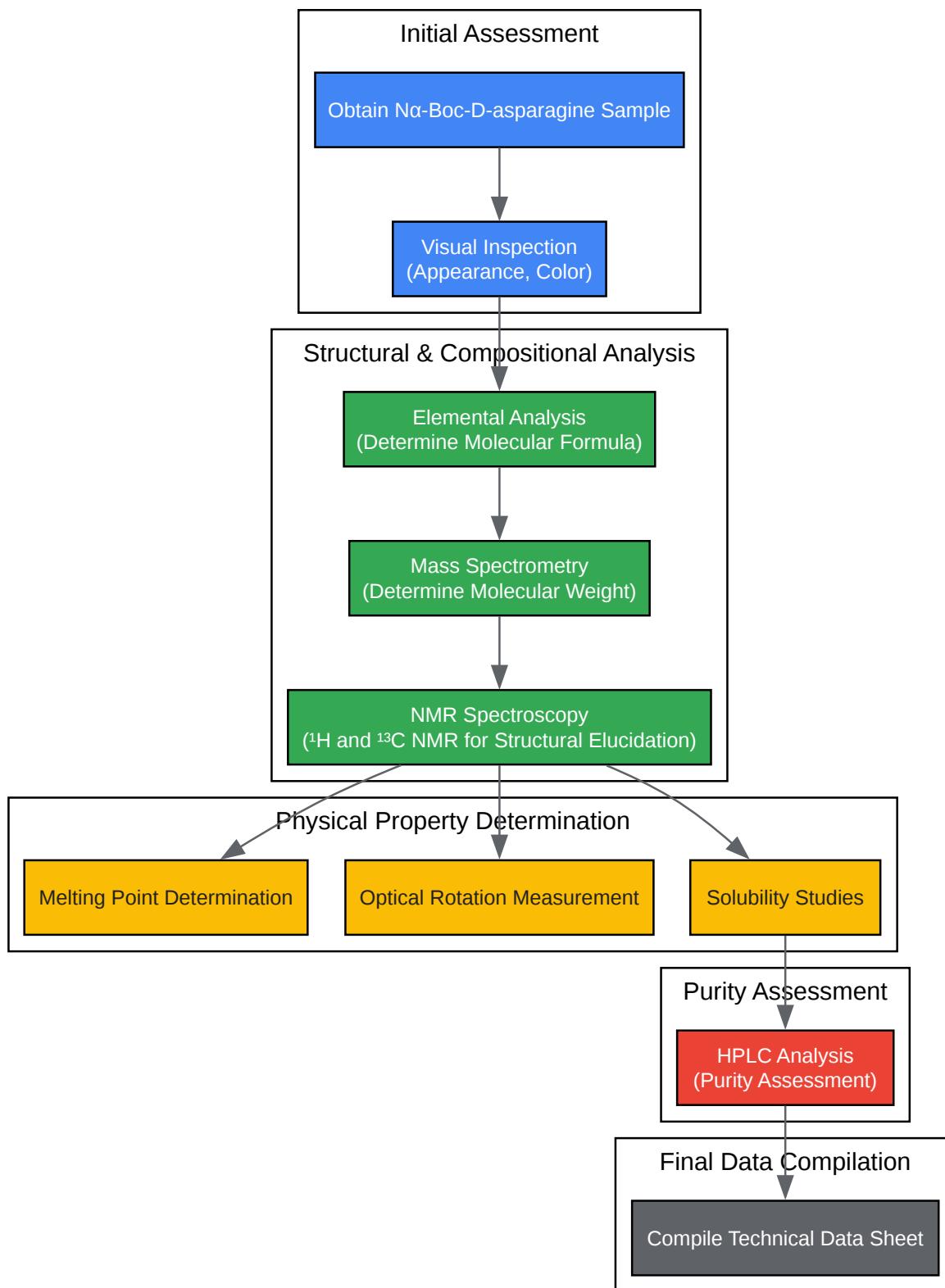
- Pipettes
- Evaporating dish or pre-weighed vials

Procedure:[3][4][12][13]

- Sample Preparation: An excess amount of **Na-Boc-D-asparagine** is added to a series of vials, each containing a known volume or mass of a specific solvent.
- Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
- Solvent Evaporation: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish or vial. The solvent is then carefully evaporated under reduced pressure or in a fume hood.
- Mass Determination: The mass of the remaining solid (the dissolved **Na-Boc-D-asparagine**) is determined by weighing the dish or vial after complete solvent removal.
- Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of **Na-Boc-D-asparagine**.



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Caption: Workflow for the Physicochemical Characterization of N α -Boc-D-asparagine.

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- To cite this document: BenchChem. [Physicochemical Properties of N^α-Boc-D-asparagine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557164#physicochemical-properties-of-n-boc-d-asparagine>

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